6-Methyl-1,4-thiazepan-5-one
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Overview
Description
6-Methyl-1,4-thiazepan-5-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an appropriate α-haloketone under basic conditions to form the thiazepane ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazepanones depending on the electrophile used.
Scientific Research Applications
6-Methyl-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-thiazepan-5-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfur and nitrogen atoms in the thiazepane ring can interact with metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazepan-5-one: Lacks the methyl group at the 6-position.
Tetrahydro-1,4-thiazepan-5-one: A fully saturated analog.
7-Methyl-1,4-thiazepan-5-one: Similar structure but with the methyl group at a different position
Uniqueness
6-Methyl-1,4-thiazepan-5-one is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11NOS |
---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
6-methyl-1,4-thiazepan-5-one |
InChI |
InChI=1S/C6H11NOS/c1-5-4-9-3-2-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
YWNMNINEKGDMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCNC1=O |
Origin of Product |
United States |
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